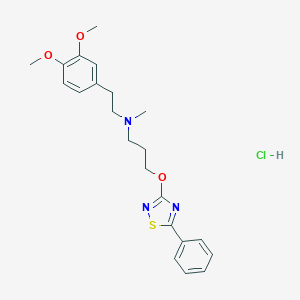
(1-Phenyl-1-butenyl)benzene
Descripción general
Descripción
(1-Phenyl-1-butenyl)benzene, also known as 1-phenyl-1-butene, is an organic compound belonging to the family of alkenes. It is a colorless liquid with a pleasant odor and is used in a wide range of applications, including as a fragrance and flavor ingredient, in the production of cosmetics, and in organic synthesis. This compound has been studied intensively in recent years due to its potential applications in the pharmaceutical and biotechnology industries.
Aplicaciones Científicas De Investigación
Gold(I)-Catalyzed Intermolecular Hydroalkoxylation
A study by Zhang and Widenhoefer (2008) demonstrated the use of (1-Phenyl-1-butenyl)benzene in the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. This process resulted in high yields of products like (E)-(3-phenethoxy-1-butenyl)benzene, highlighting the compound's effectiveness in organic synthesis involving gold catalysts (Zhang & Widenhoefer, 2008).
Studying Reaction Mechanisms
Reynaud et al. (2011) explored the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene under different conditions to distinguish between radical and carbanion intermediates. This research provides valuable insights into reaction mechanisms in organic chemistry (Reynaud et al., 2011).
Photophysical Measurements and Calculations
Levitus et al. (2001) conducted photophysical measurements and semiempirical calculations on 1,4-bis(phenylethynyl)benzene. Their work aimed to understand the effects of phenyl group rotation and chromophore aggregation in poly(phenyleneethynylene)s, contributing to the field of photochemistry (Levitus et al., 2001).
Charge Transfer and Emission Color Tuning
Bae et al. (2014) studied 1,4-Di-(1-Ar-o-carboran-2-yl)benzene derivatives for their emission properties. They discovered that altering the aryl substituent could significantly shift emission wavelengths, demonstrating the compound's potential in designing materials with specific optical properties (Bae et al., 2014).
Computational Investigation of Photochemistry
Ogliaro et al. (2006) used computational methods to investigate the photochemistry of 1-phenyl-1,3-butadiene, a structurally related compound. This study helped in understanding the behavior of such compounds under photochemical conditions (Ogliaro et al., 2006).
Ligand Synthesis and Coordination Chemistry
Research by Shah et al. (2000) on sterically encumbered systems involving phenyl compounds contributed to the synthesis of novel materials with low-coordinate phosphorus centers. Their work is significant in the field of coordination chemistry and material science (Shah et al., 2000).
Bioisosteric Replacements in Drug Design
Subbaiah and Meanwell (2021) discussed the strategic applications of bioisosteric replacements for phenyl rings in lead optimization and drug design. This research underscores the importance of phenyl compounds like (1-Phenyl-1-butenyl)benzene in medicinal chemistry (Subbaiah & Meanwell, 2021).
Propiedades
IUPAC Name |
1-phenylbut-1-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDKAGHZAOFATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938175 | |
| Record name | 1,1'-(But-1-ene-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-1-butenyl)benzene | |
CAS RN |
1726-14-3 | |
| Record name | 1,1'-(But-1-ene-1,1-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)
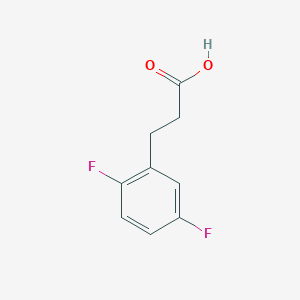
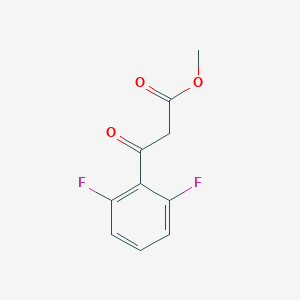
![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)
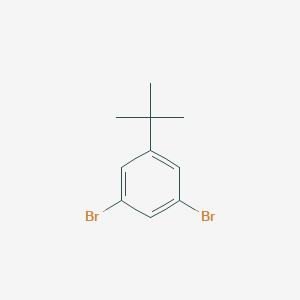
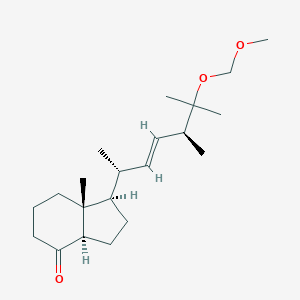

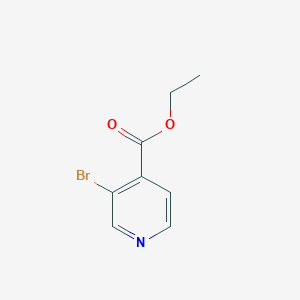
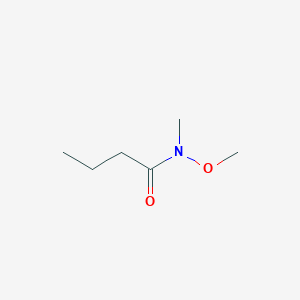
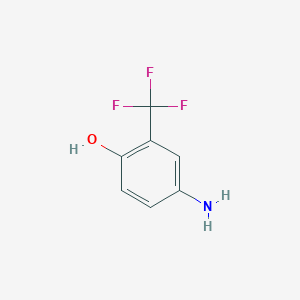
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)

